molecular formula C21H21N3O2 B2506883 4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide CAS No. 2034280-80-1

4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide

Cat. No.: B2506883
CAS No.: 2034280-80-1
M. Wt: 347.418
InChI Key: LTWVUPZGQOIXDK-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and an isochroman moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Attachment of the Benzamide Group: The benzamide moiety can be introduced via amide bond formation, often using coupling reagents like EDCI or DCC.

    Incorporation of the Isochroman Group: The isochroman group can be attached through alkylation reactions, using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide would depend on its specific biological target. Generally, it might interact with:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((1H-imidazol-1-yl)methyl)-N-(phenylmethyl)benzamide: Lacks the isochroman group.

    4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)aniline: Has an aniline group instead of a benzamide group.

Uniqueness

4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide is unique due to the combination of its imidazole, benzamide, and isochroman moieties, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(17-7-5-16(6-8-17)13-24-10-9-22-15-24)23-12-20-11-18-3-1-2-4-19(18)14-26-20/h1-10,15,20H,11-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWVUPZGQOIXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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